Product packaging for 3,6-Dihydronicotinic acid(Cat. No.:)

3,6-Dihydronicotinic acid

Cat. No.: B1263634
M. Wt: 125.13 g/mol
InChI Key: PPOLBRYFPXVWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydronicotinic acid (C 6 H 7 NO 2 ) is a biochemical intermediate of significant interest in plant alkaloid biosynthesis and cellular metabolism research. Its molecular structure features a partially reduced pyridine ring, which underpins its reactivity and function in biological systems . In plant sciences, this compound is a well-established, crucial intermediate in the biosynthetic pathways of tobacco alkaloids . Research indicates that the enzyme isoflavone reductase-like (A622) catalyzes the conversion of nicotinic acid to this compound, which is a committed step in the formation of both nicotine and anatabine . Studies utilizing transgenic plants with suppressed putrescine methyltransferase (PMT) or methylputrescine oxidase (MPO) activity have demonstrated a significant surge in anatabine accumulation, highlighting the critical role of this compound as a precursor when pyrrolidine ring biosynthesis is disrupted . In mammalian metabolic studies, this compound riboside, the ribosylated form of the compound, has been identified as a novel NAD+ precursor in hepatic cells . It exhibits a unique synergistic effect when co-administered with nicotinamide riboside (NR), leading to a pronounced increase in intracellular NAD+ levels in vitro and in vivo . This synergistic action is attributed to the chemical interaction of these precursors to form dihydronicotinamide riboside (NRH), a highly potent NAD+ booster, positioning this compound as a valuable tool for investigating NAD+-dependent processes in age-related and metabolic diseases . The compound is also recognized in the KEGG database as a component of tropane, piperidine, and pyridine alkaloid biosynthesis pathways . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are strongly advised to consult the relevant safety data sheets and conduct all necessary risk assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B1263634 3,6-Dihydronicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2,5-dihydropyridine-5-carboxylic acid

InChI

InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1-2,4-5H,3H2,(H,8,9)

InChI Key

PPOLBRYFPXVWHY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C=N1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,6 Dihydronicotinic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which integrates the high selectivity of biological catalysts with traditional chemical reactions, offers an effective route to 3,6-dihydronicotinic acid. acs.org These methods often provide high stereochemical and regiochemical control under mild reaction conditions. nih.gov

Enzymatic Reduction of Nicotinic Acid Derivatives

The biosynthesis of this compound fundamentally involves the enzymatic reduction of a nicotinic acid derivative. benthamscience.com This biotransformation is a crucial step in the metabolic pathways of nicotine-producing organisms, such as those in the Nicotiana genus. acs.org The enzymatic process ensures the selective hydrogenation of the pyridine (B92270) ring, a transformation that can be challenging to control using conventional chemical methods. benthamscience.com

The bioreduction of nicotinic acid to this compound is catalyzed by NADPH-dependent reductases. benthamscience.com One of the key enzymes identified in this role is A622, an isoflavone (B191592) reductase-like protein. organic-chemistry.orgpsu.edu This enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydride source to reduce the pyridine ring of a nicotinic acid precursor. libretexts.org While it has been suggested that nicotinic acid must be reduced to this compound before its condensation with the N-methyl-Δ¹-pyrrolinium cation to form nicotine (B1678760), the precise mechanism and the direct involvement of A622 in nicotinic acid reduction are still under investigation. acs.orgresearchgate.net

In the proposed pathway, A622, a member of the phosphatidylinositol phosphate (PIP) family of oxidoreductases, facilitates the conversion of nicotinic acid into this compound. acs.orgorganic-chemistry.org Studies involving the knockdown of the A622 gene in Nicotiana species have shown a significant decrease in nicotine production, which supports the crucial role of this enzyme in the biosynthetic cascade. libretexts.org

Table 1: Key Enzymes in the Bioreduction of Nicotinic Acid Derivatives

Enzyme NameEnzyme ClassCofactorProposed Function in Nicotine Biosynthesis
A622Isoflavone reductase-likeNADPHCatalyzes the reduction of a nicotinic acid derivative to this compound. organic-chemistry.orgpsu.edu
Quinolinic Acid Phosphoribosyl Transferase (QPT)Phosphoribosyltransferase-Involved in the earlier stages of the pyridine nucleotide cycle, leading to the formation of nicotinic acid. acs.orgresearchgate.net

Enzymatic reductions are renowned for their high degree of stereochemical control, and the synthesis of this compound is no exception. NADPH-dependent reductases, like A622, possess chiral active sites that dictate the facial selectivity of hydride transfer from the NADPH cofactor to the substrate. acs.org This results in the formation of a specific stereoisomer of the dihydropyridine (B1217469) product. The enzyme's structure ensures that the substrate and cofactor are oriented in a precise manner to facilitate hydride attack on one specific face of the pyridine ring, leading to a high enantiomeric excess of the product. acs.org The stereospecificity of these enzymes is critical for the subsequent steps in the biosynthesis of complex alkaloids, where the chirality of the intermediates determines the final structure of the natural product.

Biocatalytic Systems for Regioselective Dihydrogenation

Beyond the specific enzymes found in nicotine biosynthesis, other biocatalytic systems can be employed for the regioselective dihydrogenation of nicotinic acid and its derivatives. Whole-cell biocatalysts, such as certain strains of yeast and bacteria, are known to contain a variety of reductases that can act on activated C=C bonds. researchgate.net For instance, ene-reductases from the Old Yellow Enzyme (OYE) family are flavin mononucleotide (FMN)-dependent enzymes that catalyze the asymmetric reduction of activated alkenes, a reaction type that is analogous to the reduction of the pyridine ring in nicotinic acid. researchgate.net

These biocatalytic systems can be advantageous as they provide the necessary enzymes and cofactor regeneration systems in a single package. The regioselectivity of the dihydrogenation is governed by the substrate specificity of the enzymes present in the chosen microorganism. researchgate.net By selecting appropriate strains or by engineering enzymes, it is possible to achieve the desired regioselective reduction of the nicotinic acid ring to yield this compound. researchgate.net

Chemical Synthesis Routes

While chemoenzymatic methods offer high selectivity, chemical synthesis provides a versatile alternative for producing this compound and its analogs. These routes often allow for greater scalability and the ability to introduce a wider range of functional groups.

Boronic Acid Intermediate Methodologies (e.g., via 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester hydrolysis)

One of the strategic chemical approaches to heterocyclic compounds involves the use of boronic acid intermediates. sigmaaldrich.com For the synthesis of this compound, a plausible route begins with the formation of a key intermediate, 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. benthamscience.combeilstein-journals.org This intermediate can be synthesized efficiently in a one-pot process starting from 4-tetrahydropyranone. msu.edu

The synthesis of the boronic acid pinacol ester involves the condensation of 4-tetrahydropyranone with hydrazine (B178648) hydrate, followed by treatment with copper(II) bromide-triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 4-bromo-3,6-dihydro-2H-pyran. This vinyl bromide is then subjected to a palladium-catalyzed borylation with bis(pinacolato)diboron (B136004) to afford the desired 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. msu.edu

Table 2: One-Pot Synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester

StepReagents and ConditionsIntermediate/Product
14-Tetrahydropyranone, Hydrazine hydrate(Dihydro-2H-pyran-4(3H)-ylidene)hydrazine
2Copper(II) bromide, Triethylamine, DBU4-Bromo-3,6-dihydro-2H-pyran
3Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane, 80°C3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

The subsequent conversion of this boronic acid pinacol ester to this compound would involve hydrolysis of the pinacol ester to the corresponding boronic acid. researchgate.net This can be followed by a series of transformations, such as an oxidation of the vinyl boronic acid to a ketone, which can then be further functionalized. A plausible, though not explicitly documented in a single procedure, synthetic sequence would involve the oxidation of the dihydropyran ring to a lactone, followed by amination and rearrangement to form the dihydropyridine ring structure of this compound. The Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849), provides a classic example of dihydropyridine ring formation, illustrating the types of transformations that could be employed. organic-chemistry.org

Hydrothermal Synthesis from Halogenated Pyridine Precursors

Hydrothermal synthesis offers a method for producing dihydropyridine carboxylic acids from halogenated pyridine precursors. This technique involves reacting a halogenated pyridine with water in a sealed hydrothermal reactor at elevated temperatures, typically between 100–180°C, for 24 to 72 hours. google.com For instance, the synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a structurally related compound, has been achieved with over 80% yield by reacting 2-chloro-5-trifluoromethylpyridine in water under these conditions. google.com The process yields crystalline products with high stability due to low thermal stress and minimal internal defects. google.com While this method has been patented for specific dihydropyridine carboxylic acids, it is adaptable for the synthesis of this compound by selecting appropriate starting materials and modifying the reaction to reductive conditions.

Reactor TypeStarting MaterialTemperature Range (°C)Reaction Time (hours)Yield
Jacketed hydrothermal reactor2-chloro-5-trifluoromethylpyridine100–18024–72>80%

Activation of Ynone Derivatives for Dihydropyridine Carboxylic Acid Formation

A versatile method for synthesizing dihydropyridine carboxylic acid derivatives involves the activation of ynone derivatives. mdpi.comnih.govresearchgate.net Ynones, which contain both a carbonyl and an alkyne group, are highly reactive Michael systems. mdpi.comacs.org The synthesis is typically carried out by activating the ynone with triflic anhydride (B1165640) in an anhydrous solvent like dichloromethane (B109758) at low temperatures (e.g., -78°C). mdpi.com This is followed by the nucleophilic addition of a bis(trimethylsilyl) ketene (B1206846) acetal. mdpi.comnih.govresearchgate.net The reaction proceeds over several hours, after which it is brought to room temperature and purified. mdpi.com This approach allows for the creation of a diverse set of dihydropyridine carboxylic acid derivatives with good yields by varying the starting ynones and ketene acetals. mdpi.comnih.govresearchgate.netresearchgate.net

Ynone DerivativeActivating AgentNucleophileSolventTemperature (°C)
Pyridine-based ynoneTriflic anhydrideBis(trimethylsilyl) ketene acetalDichloromethane-78

Selective Chemical Hydrogenation of Pyridine Ring Systems

Selective chemical hydrogenation is a direct method for the synthesis of this compound from nicotinic acid. This process requires careful control to prevent over-reduction to piperidine (B6355638) derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum are commonly used under mild hydrogen pressure (1–3 atm). For example, dissolving nicotinic acid in ethanol (B145695) with a 5% Pd/C catalyst and stirring under 2 atm of hydrogen at 25°C for 12 hours can yield approximately 65% of this compound.

Historically, the catalytic hydrogenation of nicotinic acid in water was known to cause decarboxylation, leading to very low yields of the desired product. google.com However, advancements have shown that using a rhodium on alumina (B75360) catalyst in an aqueous ammonia solution can lead to excellent yields of the corresponding piperidine carboxylic acid upon complete reduction. google.com While this demonstrates complete reduction, the principle of using specific catalysts and conditions to control the extent of hydrogenation is key to achieving the desired dihydropyridine. Electrocatalytic hydrogenation has also been explored for pyridine derivatives, with nicotinic acid affording the corresponding piperidine derivative in a 44% yield under specific conditions, suggesting that electrochemical methods could be tuned for partial hydrogenation. acs.org

Starting MaterialCatalystSolventH₂ Pressure (atm)Temperature (°C)Yield (%)
Nicotinic acid5% Pd/CEthanol225~65
Nicotinic acidRhodium on aluminaWater/Ammonia2Room Temp(for full reduction)
Nicotinic acid(Electrocatalytic)WaterN/AN/A44 (for full reduction)

Multicomponent Reactions for Functionalized 1,4-Dihydronicotinic Acid Derivatives

Multicomponent reactions (MCRs), particularly the Hantzsch dihydropyridine synthesis, provide an efficient pathway to functionalized 1,4-dihydropyridine (B1200194) derivatives. wikipedia.orgorganic-chemistry.org This one-pot reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.orgfrontiersin.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. organic-chemistry.org

The classical Hantzsch synthesis has been optimized to improve yields and reaction times by using various catalysts and conditions. wikipedia.org Green chemistry approaches have explored the use of aqueous micelles, ultrasonic irradiation, and reusable heterogeneous catalysts to make the process more environmentally friendly. wikipedia.orgfrontiersin.org For instance, using p-toluenesulfonic acid (PTSA) as a catalyst in aqueous sodium dodecyl sulfate (B86663) (SDS) under ultrasonic irradiation can lead to product yields of up to 96%. wikipedia.org Other catalysts like Fe/ZSM-5 and ceric ammonium nitrate (B79036) (CAN) have also been used effectively, sometimes under solvent-free conditions. royalsocietypublishing.orgukm.my These MCRs are highly atom-efficient and allow for the synthesis of a wide array of substituted 1,4-dihydropyridines by varying the initial components. frontiersin.orgnih.gov

Aldehydeβ-KetoesterNitrogen SourceCatalystConditionsYield (%)
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acidUltrasonic irradiation in aqueous micelles96
Various aldehydesEthyl acetoacetateAmmonium acetateFe/ZSM-5Ultrasound irradiation64-86
5-Bromothiophene-2-carboxyaldehydeEthyl/Methyl acetoacetateAmmonium acetateCeric ammonium nitrateRoom temp, solvent-freeGood to excellent

Synthesis of Analogues and Derivative Structures

The core structure of dihydropyridine carboxylic acid lends itself to the development of a wide range of analogues and derivatives with diverse applications.

Development of Dihydropyridine Carboxylic Acid Derivatives

The synthesis of various dihydropyridine carboxylic acid derivatives has been extensively explored, often with the goal of creating compounds with specific biological activities. mdpi.comnih.govnih.gov A common strategy involves modifying the substituents on the dihydropyridine ring. For example, unsymmetrical 1,4-dihydropyridine dicarboxylates can be prepared from their corresponding 2-aminoethyl methyl esters via quaternary ammonium salts. tandfonline.com Another approach is the hydrolysis of 4-aryl-5-(2′-cyanoethyl)-1,4-dihydro-3,5-pyridine dicarboxylates to yield 4-aryl-1,4-dihydro-3,5-pyridinedicarboxylic monoesters with high yields (93%-99.8%). researchgate.net

The Hantzsch reaction is a cornerstone in the synthesis of many dihydropyridine derivatives, including those with carboxylic acid functionalities. wikipedia.orgbenthamdirect.com Modified Hantzsch condensations are used to produce various 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates. benthamdirect.com Furthermore, novel synthetic routes, such as the electrocarboxylation of bis(bromomethyl)-1,4-dihydropyridine derivatives, have been developed to introduce carboxylic acid groups, resulting in compounds with enhanced antimicrobial activity. acs.org The reaction of Meldrum's acid derivatives with active methylene (B1212753) nitriles also provides a pathway to 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. sciforum.netmdpi.com These varied synthetic strategies allow for the creation of large libraries of dihydropyridine carboxylic acid derivatives for further investigation. mdpi.comnih.govresearchgate.net

Design and Synthesis of Nicotinamide Adenine Dinucleotide (NAD+/NADH) Mimetics and Analogues

The dihydropyridine core is a key feature of the redox coenzyme NADH, leading to significant interest in the design and synthesis of NAD+/NADH mimetics and analogues. researchgate.net These synthetic analogues aim to replicate the redox properties of the natural coenzyme for applications in biocatalysis and as potential therapeutic agents. researchgate.netrsc.org

One approach involves the synthesis of N-benzyl nicotinamide (BNA+), a structural mimic of NAD+, which can be hydrogenated to 1,4-dihydro-N-benzyl nicotinamide (1,4-BNAH) using a Pt/SiO2 catalyst under mild conditions. rsc.org This reaction is notable for its high production rate and the reusability of the catalyst. rsc.org Other synthetic strategies focus on creating nicotinamide conjugates with similar redox characteristics to NAD+/NADH. researchgate.net For example, various NAD+ analogues have been synthesized and tested for their coenzymatic activity with enzymes like malic enzyme and alcohol dehydrogenase. sioc-journal.cn The design of these mimetics often involves computational docking studies to predict their interaction with enzymes, such as the inhibition of NAD+ synthetase in Mycobacterium tuberculosis. nih.gov Highly reactive and stereoselective dihydropyridine derivatives have also been developed to mimic the NADH-NAD+ system. acs.org

Principles of Redox-Active Dihydropyridine Analogue Design

The design of redox-active dihydropyridine analogues, such as this compound, is fundamentally inspired by the structure and function of the nicotinamide adenine dinucleotide (NADH) cofactor. These synthetic compounds are engineered to mimic the hydride donor capabilities of NADH and are pivotal in various chemical and biological reductions. The core of their reactivity lies in the dihydropyridine ring, a partially saturated pyridine structure that can readily donate a hydride ion (H-), thereby undergoing oxidation to the corresponding pyridinium (B92312) cation.

Key principles in the design of these analogues include:

Structural Analogy to NADH: The fundamental design involves creating molecules that are structurally similar to the 1,4-dihydronicotinamide part of NADH, which is the active component in enzymatic redox reactions. nih.gov This structural mimicry allows them to participate in similar chemical transformations.

Modulation of Redox Potential: The redox potential of the dihydropyridine analogue can be fine-tuned by introducing various substituents onto the pyridine ring. Electron-donating groups generally decrease the oxidation potential, making the compound a stronger reducing agent. Conversely, electron-withdrawing groups increase the oxidation potential, rendering it a weaker reductant. mdpi.com This principle allows for the tailoring of the analogue's reactivity for specific applications.

Stability and Reactivity Balance: A crucial aspect of the design is to strike a balance between the stability of the dihydropyridine compound and its reactivity as a hydride donor. The molecule must be stable enough to be handled and stored but reactive enough to participate in the desired reduction reaction under specific conditions.

Solubility: For applications in biological systems or aqueous media, the solubility of the dihydropyridine analogue is a critical consideration. Introducing hydrophilic functional groups can enhance water solubility.

Stereoselectivity for Chiral Synthesis: In the context of asymmetric synthesis, the design incorporates chiral elements to influence the stereochemical outcome of the reduction. This is often achieved by attaching chiral auxiliaries or creating a chiral environment around the dihydropyridine core.

The versatility of dihydropyridine analogues is demonstrated by their use as antioxidants and in organocatalysis. nih.govmdpi.com Their ability to act as hydrogen donors allows them to scavenge free radicals, thus protecting against oxidative stress. nih.gov In catalysis, they serve as efficient hydride donors for the reduction of various unsaturated functional groups. researchgate.net

A proposed mechanism for the pyridine-catalyzed reduction of CO2 involves the formation of a surface-bound dihydropyridine (DHP) analogue as an intermediate. acs.orgacs.org This highlights the importance of these structures in facilitating redox reactions on various electrode surfaces under photoelectrochemical conditions. acs.orgacs.org

Design PrincipleObjectiveExample Application
Structural Analogy to NADHMimic biological hydride transferGeneral reduction reactions
Redox Potential ModulationTune reducing strengthSynthesis of specific target molecules
Stability/Reactivity BalanceEnsure practicality and efficacyUse as a laboratory reagent
Enhanced SolubilityApplication in aqueous systemsBiological and biochemical studies
Incorporation of ChiralityControl stereochemistryAsymmetric synthesis
Chiral NADH Analogues Based on Proline Templates

A significant strategy in the field of asymmetric synthesis involves the development of chiral NADH analogues. One successful approach utilizes proline as a chiral template to construct these sophisticated molecules. This method aims to mimic natural reductase enzymes by creating a chiral environment that can induce enantioselectivity in reduction reactions.

The design of these proline-based chiral NADH analogues typically involves several key features:

Chiral Scaffold: L-proline or its derivatives serve as the chiral backbone of the molecule. The inherent stereochemistry of proline is leveraged to create a defined three-dimensional space around the reactive dihydropyridine moiety.

Linker Group: A linker, often a thiourea (B124793) or urea (B33335) group, connects the proline template to the nicotinic acid derivative. tandfonline.comtandfonline.com This linker not only covalently attaches the two components but can also participate in non-covalent interactions, such as hydrogen bonding, which can be crucial for organizing the transition state of the reduction reaction. tandfonline.comtandfonline.com

Nicotinamide Moiety: The nicotinic acid portion is the redox-active center of the analogue. Following its attachment to the chiral template, it is chemically reduced to the corresponding dihydropyridine to generate the active hydride donor.

A synthetic pathway for such a chiral NADH analogue involves the interlinking of a chiral proline derivative with a thiourea group, followed by a coupling reaction with nicotinoyl chloride. tandfonline.comtandfonline.com The resulting structure can then be reduced to the active dihydropyridine form. X-ray crystallographic studies of these molecules have provided insights into their conformation, revealing features like intramolecular hydrogen bonding that help to rigidify the structure and enhance its stereodirecting ability. tandfonline.comtandfonline.com

These chiral NADH analogues, in conjunction with a reducing agent like a Hantzsch dihydropyridine, have been investigated for the enantioselective reduction of various substrates, such as benzil (B1666583) and imines. tandfonline.com While the development of highly efficient and broadly applicable systems is an ongoing area of research, this approach represents a promising strategy for asymmetric reductions, driven by the increasing demand for enantiomerically pure compounds in fields like pharmaceuticals and materials science. tandfonline.com

ComponentFunction
ProlineProvides the chiral scaffold
Thiourea/Urea LinkerConnects the chiral template and nicotinamide; participates in H-bonding
Nicotinamide/DihydropyridineActs as the redox-active hydride donor

The biosynthesis of certain alkaloids, such as anatabine (B1667383), is thought to proceed through this compound as an intermediate. cdnsciencepub.comresearchgate.net This natural pathway underscores the significance of dihydropyridine structures in biological transformations and provides inspiration for the design of synthetic analogues.

Reaction Mechanisms and Chemical Transformations Involving 3,6 Dihydronicotinic Acid

Redox Chemistry and Hydride Transfer Mechanisms

3,6-Dihydronicotinic acid (3,6-DHNA) is a dihydropyridine (B1217469) derivative that demonstrates significant redox versatility. Its structure, featuring a partially saturated pyridine (B92270) ring with a carboxylic acid substituent, allows it to participate in both oxidative and reductive chemical transformations.

Oxidative Transformations to Nicotinic Acid

This compound can be oxidized back to nicotinic acid through a non-enzymatic transhydrogenation reaction with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or its phosphorylated form (NADP+). This reaction involves the transfer of a hydride ion from the dihydropyridine ring of 3,6-DHNA to the NAD(P)+ molecule. The process occurs spontaneously in aqueous solutions without the need for enzymatic catalysis.

This hydride transfer is a key aspect of the chemical reactivity of dihydropyridines, which are considered artificial analogues of the biologically crucial NADH. researchgate.net The reaction regenerates the aromatic pyridine ring structure in the form of nicotinic acid, while the NAD(P)+ is reduced to NAD(P)H.

Table 1: Non-Enzymatic Transhydrogenation of this compound

ReactantsProductsConditions
This compound, NAD(P)+Nicotinic acid, NAD(P)HAqueous buffer

The oxidation of dihydropyridines can also proceed via a radical chain autoxidation mechanism, particularly in the presence of oxygen. cdnsciencepub.com This type of reaction is characterized by a free radical chain process. wikipedia.org While specific studies on the radical chain autoxidation of this compound are not extensively detailed in the provided results, the general mechanism for similar compounds involves initiation, propagation, and termination steps. wikipedia.orgwiley-vch.de

In the context of synthesizing anatabine (B1667383) from a mixture of dihydropyridines, a proposed mechanism involves a reversible base-catalyzed condensation followed by a radical chain autoxidation. cdnsciencepub.com This suggests that under certain conditions, likely involving a basic environment and the presence of oxygen, 3,6-dihydropyridine derivatives can undergo oxidation through a radical-mediated pathway. cdnsciencepub.com The autoxidation of aldehydes to carboxylic acids, a well-characterized aerobic oxidation, proceeds through the initial abstraction of a hydrogen atom to form an acyl radical, which then reacts with oxygen. researchgate.net A similar initiation step could be envisioned for 3,6-DHNA, leading to its eventual oxidation.

Reductive Transformations and Hydride Abstraction

In the presence of a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), dihydropyridines, including those analogous to 3,6-DHNA, can undergo reductive transformations. nih.gov The interaction with B(C₆F₅)₃ facilitates hydride abstraction from the dihydropyridine ring. nih.gov

When dihydropyridines functionalized with a carboxylic acid moiety react with B(C₆F₅)₃, a disproportionation reaction can occur. researchgate.netnih.gov This involves a series of protonation and reduction steps, where one equivalent of the dihydropyridine is hydrogenated while another is dehydrogenated to its pyridinium (B92312) counterpart. researchgate.netnih.gov The Lewis acid activates the dihydropyridine, making it susceptible to these transformations. nih.gov

A key outcome of the reaction between dihydropyridines and B(C₆F₅)₃ is the formation of stable pyridinium borohydride (B1222165) species. researchgate.netnih.govroyalsocietypublishing.org This occurs through hydride abstraction from the dihydropyridine by the borane. nih.gov For instance, the combination of 1-benzyl-1,4-dihydropyridines with B(C₆F₅)₃ yields a stable pyridinium borohydride in high yield and in a short amount of time. researchgate.netnih.gov Structural analysis has confirmed the formation of these pyridinium borohydride species. royalsocietypublishing.org The resulting borohydride salt can be stable in solution for extended periods at elevated temperatures. nih.gov

Table 2: Lewis Acid-Mediated Reactions of Dihydropyridine Analogues

ReactantLewis AcidKey Observation/Product
1-benzyl-1,4-dihydropyridinesB(C₆F₅)₃Formation of stable pyridinium borohydride
Dihydropyridine with carboxylic acid moietyB(C₆F₅)₃Disproportionation reaction

Disproportionation Reactions of Dihydropyridine Systems

Dihydropyridine systems, including this compound, are known to undergo disproportionation reactions. This type of redox reaction involves a compound in an intermediate oxidation state converting into two different compounds, one with a higher and one with a lower oxidation state. wikipedia.org In the context of dihydropyridines, this often involves the transfer of a hydride ion.

Research has shown that when dihydropyridines functionalized with an amide or carboxylic acid moiety are exposed to a strong Lewis acid like B(C₆F₅)₃, a disproportionation reaction occurs. researchgate.net This process consists of a series of protonation and reduction steps. Ultimately, one equivalent of the dihydropyridine is hydrogenated, while another is dehydrogenated to form its corresponding pyridinium counterpart in a process resembling transfer hydrogenation. researchgate.net The disproportionation of two neutral nitrogen-centered 1,4-dihydropyridine (B1200194) radicals is a key contributor to chemically induced dynamic nuclear polarization (CIDNP) in low magnetic fields. researchgate.net

Condensation and Coupling Reactions

Nucleophilic Reactivity in Coupling with Iminium Ions

This compound exhibits significant nucleophilic character, which is central to its role in alkaloid biosynthesis. It readily participates in coupling reactions with electrophilic species such as iminium ions. rsc.org This reactivity is a cornerstone of the formation of the characteristic pyridine-pyrrolidine structure of nicotine (B1678760) and related alkaloids. The general mechanism involves the nucleophilic attack of the dihydropyridine ring on the iminium cation, leading to the formation of a new carbon-carbon bond. rsc.org

Reaction with N-Methylpyrrolinium Cations for Alkaloid Formation

A prime example of the nucleophilic reactivity of this compound is its reaction with the N-methylpyrrolinium cation. This specific condensation is a key step in the biosynthetic pathway of nicotine. tandfonline.comallenpress.comkglmeridian.com The N-methylpyrrolinium cation, containing a pyrrolidine (B122466) ring, acts as the electrophile. tandfonline.com It is suggested that nicotinic acid is first reduced to this compound before it condenses with the N-methylpyrrolinium cation to form nicotine. allenpress.comkglmeridian.com The enzyme A622, a member of the phosphatidylinositol phosphate (B84403) (PIP) family of oxidoreductases, is implicated in this final condensation step in Nicotiana species. kglmeridian.com

Base-Catalyzed Condensation Pathways

Base-catalyzed condensation reactions provide another avenue for the chemical transformation of this compound and its derivatives. In the synthesis of the alkaloid anatabine, a base-catalyzed condensation of a mixture of 1,2- and 2,5-dihydropyridines (derived from the decarboxylation of this compound) is a key step. cdnsciencepub.com This reaction, carried out in the presence of oxygen, highlights the ability of these dihydropyridine intermediates to undergo condensation to form more complex alkaloid structures. cdnsciencepub.com

Decarboxylation Pathways and Subsequent Reactivity

Formation of 1,2-Dihydropyridine and 2,5-Dihydropyridine (B1254413) Intermediates

The decarboxylation of this compound is a facile and crucial step in several biosynthetic pathways. mdpi.comgla.ac.uk This reaction, the loss of carbon dioxide from the carboxylic acid group, leads to the formation of dihydropyridine intermediates. Specifically, it has been proposed that this compound decarboxylates to yield both 1,2-dihydropyridine and 2,5-dihydropyridine. mdpi.comrsc.org These intermediates are highly reactive and serve as the immediate precursors for subsequent condensation and coupling reactions. mdpi.com For instance, in nicotine biosynthesis, it is the 1,2-dihydropyridine intermediate that is thought to react with the N-methyl-Δ'-pyrrolinium ion. mdpi.com Similarly, in the biosynthesis of anatabine, these dihydropyridine intermediates can react with each other. mdpi.com

Below is a table summarizing the key reactions of this compound discussed in this article.

Reaction Type Reactant(s) Key Intermediate(s) Product(s) Significance
Disproportionation This compound (or derivative) + Lewis AcidDihydropyridine radicalHydrogenated dihydropyridine + Pyridinium saltRedox chemistry of dihydropyridines
Nucleophilic Coupling This compound + Iminium ion-Coupled alkaloid precursorGeneral pathway in alkaloid synthesis
Condensation This compound + N-Methylpyrrolinium cation-Nicotine precursorSpecific to nicotine biosynthesis
Base-Catalyzed Condensation 1,2-Dihydropyridine + 2,5-Dihydropyridine-Anatabine precursorAnatabine biosynthesis
Decarboxylation This compound-1,2-Dihydropyridine, 2,5-DihydropyridineFormation of reactive intermediates

Mechanistic Aspects of Decarboxylation in Aqueous Solutions

The decarboxylation of this compound is a critical transformation, particularly within the context of its role as a biosynthetic intermediate for various alkaloids. bicoll-group.com This reaction can occur both non-enzymatically in aqueous media and be facilitated by specific enzymes in biological systems. tandfonline.com The process is often described as a ready or facile reaction that follows the formation of the acid. escholarship.org

Spontaneous Decarboxylation Mechanism

In aqueous solutions, the decarboxylation of this compound is thought to proceed through a mechanism analogous to that of β-keto acids. masterorganicchemistry.com Although not a classical β-keto acid, its structure as a β,γ-unsaturated carboxylic acid (a vinylogous β-keto acid) allows for a similar concerted, cyclic transition state. This mechanism involves the transfer of the carboxylic proton to the C6 position of the dihydropyridine ring, coupled with the elimination of carbon dioxide. This process breaks a carbon-carbon bond and forms an enamine-like product, a dihydropyridine, which is a reactive intermediate for subsequent biosynthetic steps. bicoll-group.commasterorganicchemistry.com The reaction is thermodynamically favorable due to the formation of the stable gas, carbon dioxide. researchgate.net

The proposed products of this decarboxylation are 1,2-dihydropyridine and 2,5-dihydropyridine. bicoll-group.com These intermediates are highly reactive and are key precursors in the biosynthesis of alkaloids like nicotine and anatabine. bicoll-group.comresearchgate.net For instance, in nicotine biosynthesis, the resulting dihydropyridine condenses with an N-methyl-Δ¹-pyrrolinium ion. bicoll-group.comrsc.org

Table 1: Proposed Mechanism for Non-Enzymatic Decarboxylation

FeatureDescriptionReference
Reaction Type Vinylogous β-Keto Acid Decarboxylation masterorganicchemistry.com
Key Structural Feature β,γ-Unsaturation allowing for a cyclic transition state masterorganicchemistry.com
Transition State Concerted, six-membered cyclic intermediate masterorganicchemistry.com
Key Transformation C-C bond cleavage and release of CO₂ researchgate.net
Initial Product Enamine-like dihydropyridine bicoll-group.com
Final Products 1,2-Dihydropyridine and/or 2,5-Dihydropyridine bicoll-group.com

Enzymatic Decarboxylation

In plant biosynthesis, the decarboxylation of this compound is also catalyzed by a specific enzyme. tandfonline.com Computational pathway prediction tools have identified a putative enzyme, "3,6-dihydronicotinate decarboxylase," responsible for this transformation. tandfonline.com While the spontaneous reaction occurs readily, enzymatic catalysis ensures efficiency and specificity within the cellular environment, channeling the reactive dihydropyridine product directly into the subsequent steps of the alkaloid biosynthetic pathway. tandfonline.comescholarship.org The existence of such an enzyme highlights the metabolic importance of controlling the formation of this key intermediate.

Table 2: Comparison of Decarboxylation Contexts

AspectSpontaneous (Aqueous Solution)Enzymatic (Biosynthesis)Reference
Catalyst None (proton-mediated)3,6-Dihydronicotinate decarboxylase tandfonline.commasterorganicchemistry.com
Driving Force Thermodynamic stability (CO₂ release)Both thermodynamic stability and enzyme-substrate binding tandfonline.comresearchgate.net
Reaction Control Dependent on solution conditions (e.g., pH, temperature)Highly regulated by enzyme expression and substrate availability
Product Fate Diffusion and potential side reactionsChanneled to the next enzyme in the pathway bicoll-group.comescholarship.org
Efficiency Occurs readily but may be slowerHighly efficient and accelerated escholarship.org

Biochemical Role and Biosynthetic Pathways of 3,6 Dihydronicotinic Acid

Intermediary Metabolism in Plant Secondary Metabolite Biosynthesis

In the intricate network of plant secondary metabolism, 3,6-dihydronicotinic acid emerges as a specialized product derived from primary metabolic pathways. Its formation represents a key diversion of nicotinic acid, a vital component of NAD and NADP coenzymes, towards the production of defense-related alkaloids.

Role in Nicotiana Alkaloid Biosynthesis.kglmeridian.commdpi.comtu-dortmund.de

The biosynthesis of alkaloids in Nicotiana species is a well-orchestrated process involving multiple enzymatic steps and the convergence of two distinct metabolic branches. kglmeridian.com The pyridine (B92270) ring of nicotine (B1678760) originates from nicotinic acid, while the pyrrolidine (B122466) ring is derived from putrescine via the N-methylpyrrolinium cation. kglmeridian.comresearchgate.net this compound is the critical link that prepares the pyridine component for its eventual union with the pyrrolidine moiety.

The journey from primary metabolites to the complex structure of nicotine has been a subject of intense scientific investigation. The elucidation of this pathway has revealed a series of precisely controlled enzymatic reactions.

The pyridine ring of nicotine is unequivocally derived from nicotinic acid. kglmeridian.com This process begins with enzymes involved in the early stages of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis, such as aspartate oxidase and quinolinic acid synthase. kglmeridian.comresearchgate.net However, for nicotine synthesis, nicotinic acid is shunted into a specialized reductive pathway. It is hypothesized that nicotinic acid is reduced to this compound, rendering it chemically suitable for the subsequent condensation step. kglmeridian.comresearchgate.net

The conversion of nicotinic acid to this compound is an enzymatic reduction that requires a hydride source, typically NADPH. nih.gov A key enzyme implicated in this step is A622, a member of the PIP (pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase) family of oxidoreductases. kglmeridian.comresearchgate.net While the exact catalytic mechanism of A622 is still under investigation, its involvement in the later stages of pyridine alkaloid formation is well-established. kglmeridian.com Studies involving the suppression of A622 have demonstrated a significant decrease in nicotine production, further solidifying its role in this critical reductive step. nih.govresearchgate.net

EnzymeFamilyFunction in Nicotine Biosynthesis
A622 PIP family oxidoreductaseCatalyzes the reduction of a nicotinic acid derivative, likely forming this compound. kglmeridian.comnih.govresearchgate.net

Following its formation, this compound, or a closely related derivative, acts as the nucleophilic partner in a condensation reaction with the electrophilic N-methylpyrrolinium cation. kglmeridian.comresearchgate.net This cation is the culmination of the pyrrolidine branch of the pathway, originating from the amino acid ornithine or arginine. rsc.org The precise nature of the condensing intermediate derived from this compound is still an area of active research, with some studies suggesting it may undergo decarboxylation prior to or during the condensation. nih.govgla.ac.uk

The final stages of nicotine biosynthesis are a collaborative effort between multiple enzymes. A622 is essential for the initial reduction of the nicotinic acid moiety. nih.govresearchgate.net Subsequently, berberine (B55584) bridge-like (BBL) enzymes are required for the coupling of the pyridine and pyrrolidine rings and the subsequent oxidation to form the stable nicotine molecule. rsc.orgoup.com Knockout studies of BBL genes have resulted in a significant reduction in nicotine levels, highlighting their indispensable role. researchgate.netrsc.org The coordinated action of A622 and BBL enzymes ensures the efficient and specific synthesis of nicotine and other pyridine alkaloids. oup.comoup.com

Enzyme/ProteinGene/LocusProposed FunctionImpact of Suppression/Knockout
A622 A622Reduction of nicotinic acid derivative. nih.govresearchgate.netDrastic reduction in nicotine and other pyridine alkaloids; accumulation of nicotinic acid derivatives. researchgate.netoup.com
BBLs BBLCoupling of pyridine and pyrrolidine rings and subsequent oxidation. rsc.orgoup.comSignificant reduction in nicotine levels; accumulation of dihydrometanicotine. biorxiv.orgnih.gov
Anatabine (B1667383) Biosynthesis Mechanisms

The biosynthesis of anatabine, a minor alkaloid in Nicotiana species, is a fascinating process that diverges from the well-known nicotine pathway. Unlike nicotine, which incorporates a pyrrolidine ring derived from putrescine, both heterocyclic rings of anatabine originate from nicotinic acid. nih.gov The proposed biosynthetic pathway involves several key steps, including reduction, decarboxylation, dimerization, and dehydrogenation.

Origin from Pyridine-Nucleotide Pathway

The initial precursor for anatabine biosynthesis is nicotinic acid, a central molecule in the pyridine nucleotide cycle. nih.gov The first committed step is the reduction of nicotinic acid to this compound. nih.govresearchgate.net This reaction is catalyzed by an enzyme with isoflavone reductase-like activity, such as A622. nih.gov The formation of this compound is a critical branch point, directing the metabolic flow towards the synthesis of pyridine alkaloids like anatabine. amazonaws.com

Decarboxylation and Dimerization of Dihydropyridine (B1217469) Intermediates

Following its formation, this compound, being a β-imino acid, is prone to decarboxylation. cdnsciencepub.com This instability leads to the formation of dihydropyridine intermediates, specifically 1,2-dihydropyridine and 2,5-dihydropyridine (B1254413). nih.gov It is hypothesized that these intermediates then undergo a dimerization reaction. tkk.fi One proposed mechanism involves the condensation of the enamine 1,2-dihydropyridine with 2,5-dihydropyridine to yield 3,6-dihydroanatabine. rsc.orgacs.org This condensation is a key step in assembling the characteristic bipyridyl structure of anatabine. cdnsciencepub.com

Dehydrogenation Steps in Anatabine Formation

The final step in the biosynthesis of anatabine is the dehydrogenation of the 3,6-dihydroanatabine intermediate. nih.govresearchgate.net This oxidation reaction results in the formation of the stable, aromatic pyridine rings of the final anatabine molecule. researchgate.net The exact enzymatic control of this dehydrogenation step is still under investigation.

Anabasine (B190304) Biosynthesis Connection

The biosynthesis of anabasine, another pyridine alkaloid, shares a common precursor with anatabine, highlighting a key metabolic link between these two compounds.

Condensation with Piperideine Units

Similar to anatabine, the biosynthesis of anabasine utilizes a nicotinic acid-derived dihydropyridine intermediate. researchgate.net However, instead of dimerizing with another dihydropyridine molecule, this intermediate condenses with a piperideine unit. researchgate.net The piperideine ring of anabasine is derived from the amino acid lysine. jst.go.jpoup.com This condensation reaction represents a crucial divergence in the biosynthetic pathways of anabasine and anatabine, leading to the distinct structural differences between the two alkaloids.

Metabolic Flux Analysis and Regulation in Alkaloid Production

The production of pyridine alkaloids, including anatabine, is tightly regulated within the plant, and the distribution of metabolic resources between different alkaloid pathways is a subject of ongoing research.

Metabolic flux analysis has revealed that the availability of precursors from the pyridine nucleotide pathway and the pyrrolidine pathway is a key determinant of the final alkaloid profile. When the biosynthesis of the pyrrolidine ring, required for nicotine synthesis, is suppressed, there is an overabundance of nicotinic acid-derived intermediates. nih.gov This surplus shunts the metabolic flux towards the production of anatabine, leading to a significant increase in its accumulation. nih.govoup.com For instance, suppression of the enzyme putrescine N-methyltransferase (PMT), which is crucial for pyrrolidine ring formation, results in a dramatic shift from nicotine to anatabine production. nih.govresearchgate.net Similarly, downregulation of N-methylputrescine oxidase (MPO), another key enzyme in the nicotine pathway, also leads to increased anatabine levels. oup.comoup.com These findings underscore the competitive nature of alkaloid biosynthesis and the regulatory role of key enzymes in controlling metabolic flux.

Enzymology of this compound Metabolism

The enzymatic reactions involving this compound are complex and catalyzed by specific classes of enzymes. These include reductases that form the dihydropyridine structure and oxidases that are involved in the subsequent condensation steps.

Two main enzyme types have been identified as crucial in the later stages of nicotine biosynthesis, where this compound is a putative intermediate:

A622 Reductase : This enzyme, identified as an isoflavone reductase-like protein, is a key player in the pathway. nih.govnih.gov It belongs to the PIP family of NADPH-dependent reductases. oup.comuniprot.org The A622 enzyme is believed to catalyze the reduction of a nicotinic acid-derived precursor to form an intermediate competent for coupling, which is hypothesized to be this compound. biorxiv.orgkglmeridian.com Its expression is highly coordinated with other nicotine biosynthesis genes, occurring specifically in the roots and being inducible by jasmonate. kglmeridian.comoup.comresearchgate.net While its precise substrate is not definitively confirmed, suppression of A622 inhibits the formation of all major pyridine alkaloids (nicotine, anabasine, and anatabine), strongly suggesting its integral role in a shared, early step of the final synthesis stages. nih.gov

Berberine Bridge Enzyme-Like (BBL) Proteins : These enzymes are FAD-containing flavoproteins that belong to the vanillyl-alcohol oxidase (VAO) flavoprotein superfamily. nih.govwikipedia.org They are localized in the vacuoles of root cells and are required for a late, possibly final, oxidation step in the biosynthesis of nicotine and other pyridine alkaloids. nih.govplos.org Suppression of BBL genes leads to a significant reduction in nicotine levels and the accumulation of metabolites like dihydrometanicotine, indicating their role is subsequent to the initial condensation reaction. nih.govuniprot.org The tobacco genome contains multiple BBL genes, which are co-regulated with other nicotine biosynthesis genes by the NIC2 regulatory locus. nih.gov

Detailed kinetic parameters for the enzymes metabolizing this compound are not yet fully elucidated in the scientific literature. However, functional studies and substrate feeding experiments have provided valuable insights into their specificity.

The exact catalytic properties of the A622 reductase remain to be demonstrated, and there are no definitive reports showing its enzymatic activity in vitro. biorxiv.org It is speculated that the true substrate might be a derivative of nicotinic acid rather than nicotinic acid itself, as the latter is not a direct substrate for the recombinant A622 protein. kglmeridian.com Feeding nicotinic acid to hairy roots with suppressed A622 expression does not restore alkaloid synthesis, supporting the role of A622 in processing a nicotinic acid-derived intermediate. nih.gov

For Berberine Bridge Enzyme-Like (BBL) proteins, studies have revealed significant substrate and enantiomer specificity.

Recombinant BBL proteins expressed in Pichia pastoris showed no activity towards dihydrometanicotine, suggesting it is a downstream product of a blocked pathway rather than a direct substrate. biorxiv.org

Recent research indicates that different BBL isoforms have distinct enantiospecific preferences. BBL-a and BBL-b are preferentially involved in the biosynthesis of (S)-alkaloid enantiomers, which are the predominant forms in tobacco, while BBL-c appears to be more involved in the synthesis of the minor (R)-enantiomers. nih.gov This suggests that gene duplication and subsequent divergence within the BBL family led to the evolution of scalemic alkaloid accumulation. nih.gov

The table below summarizes the known characteristics of these key enzymes.

Table 1: Characteristics of Key Enzymes in this compound Metabolism
Enzyme Family/Class Cofactor Putative Substrate/Function Substrate Specificity Insights
A622 PIP Family Reductase NADPH Reduction of a nicotinic acid derivative to a coupling-competent intermediate (e.g., this compound). oup.combiorxiv.orgkglmeridian.com The exact substrate is unconfirmed; does not appear to act directly on nicotinic acid in vitro. kglmeridian.com
BBLs Berberine Bridge Enzyme-Like (VAO Superfamily) FAD Late oxidation/condensation step in pyridine alkaloid biosynthesis. nih.govplos.org Does not use dihydrometanicotine as a substrate. biorxiv.org Different isoforms exhibit preference for producing (S)- or (R)-alkaloid enantiomers. nih.gov

Structural data for the enzymes that directly interact with this compound or its immediate precursors are limited. No crystal structures for A622 or any Nicotiana BBL enzymes have been deposited in public databases to date. However, analysis of their protein families and homologous structures provides valuable structural inferences.

Berberine Bridge Enzyme-Like (BBL) Proteins : BBLs are part of a large family of FAD-linked oxidases characterized by a VAO (vanillyl-alcohol oxidase) fold. wikipedia.org This structure is typically composed of two domains: a FAD-binding domain and a substrate-binding domain that together create the active site. wikipedia.orgnih.gov The crystal structure of a BBE-like enzyme from Arabidopsis thaliana (AtBBE-like 28) has been determined, revealing the characteristic VAO topology and a bi-covalent linkage of the FAD cofactor. nih.gov While this provides a general structural template for the BBL family, the active site composition varies between members, and the specific architecture that accommodates the pyridine and pyrrolidine precursors in tobacco BBLs has not yet been visualized.

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of pyridine alkaloids, including the steps involving this compound, is tightly regulated at the genetic and molecular level. This regulation ensures that the production of these defensive compounds is coordinated with developmental and environmental cues, such as herbivory and mechanical wounding (simulated by topping).

Gene silencing (e.g., RNA interference - RNAi) and gene knockout (e.g., CRISPR/Cas9) studies have been instrumental in functionally characterizing the genes of the nicotine biosynthetic pathway.

A622 : RNAi-mediated silencing of A622 in Nicotiana glauca and N. tabacum hairy roots leads to a drastic reduction in all major pyridine alkaloids, including nicotine and anabasine. nih.govoup.com This confirms its essential role in a common step for their synthesis. This suppression also leads to the accumulation of nicotinic acid derivatives, such as nicotinic acid N-glucoside, and can inhibit root growth, likely due to the cytotoxicity of the accumulated precursors. oup.combiorxiv.org

PMT (Putrescine N-methyltransferase) : As PMT catalyzes the first committed step in the formation of the pyrrolidine ring of nicotine, its downregulation via RNAi or co-suppression significantly decreases nicotine accumulation. oup.com An interesting consequence of blocking this branch of the pathway is a simultaneous and significant increase in the levels of the alkaloid anatabine, which is formed from the condensation of two pyridine ring precursors.

BBLs (Berberine Bridge Enzyme-Like) : Simultaneous suppression of multiple BBL genes via RNAi or knockout via CRISPR/Cas9 results in a dramatic reduction in nicotine content. biorxiv.orgnih.gov These knockout mutants accumulate dihydrometanicotine or, in the case of complete knockout, racemic nicotine, suggesting that BBLs are responsible for both the stereoselectivity and a final oxidation step in the pathway. biorxiv.orgplos.orgresearchgate.net

The outcomes of key gene suppression studies are summarized in the table below.

Table 2: Summary of Gene Silencing/Knockout Studies in Nicotine Biosynthesis

Gene Target Method Plant System Key Phenotypic Outcome Reference
A622 RNAi N. glauca, N. tabacum (hairy roots) Drastic reduction of nicotine, anabasine, and anatabine; accumulation of nicotinic acid derivatives. nih.govoup.combiorxiv.org
PMT RNAi, Co-suppression Nicotiana species Significant decrease in nicotine; significant increase in anatabine. oup.com
BBLs RNAi, CRISPR/Cas9 N. tabacum, N. benthamiana Major reduction in nicotine and other pyridine alkaloids; accumulation of dihydrometanicotine or racemic nicotine. biorxiv.orgnih.govplos.org
QPT RNAi Nicotiana species Reduced nicotine levels, as QPT2 is a key enzyme in supplying the pyridine ring precursor. nih.govoup.com

Large-scale 'omics' analyses have revealed a network of co-regulated genes and proteins involved in nicotine biosynthesis.

Transcriptomics : Transcriptome analysis of tobacco roots, particularly after topping (removal of the apical bud), has shown that the structural genes for nicotine biosynthesis are coordinately upregulated. nih.gov This includes genes for both the pyridine ring pathway (QPT2) and the pyrrolidine ring pathway (PMT), as well as the late-stage enzymes A622 and BBLs. nih.govnih.gov This coordinated expression is controlled by a hierarchy of transcription factors. At the top of this hierarchy are jasmonate-responsive signaling components that activate NIC2-locus transcription factors, which belong to the Ethylene Response Factor (ERF) family (e.g., ERF189). nih.govoup.com These ERFs then directly bind to the promoters of the structural genes, including A622, PMT, and QPT, to activate their transcription. nih.gov

Analytical and Characterization Methodologies in 3,6 Dihydronicotinic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the study of 3,6-dihydronicotinic acid, offering non-destructive methods to probe its chemical structure.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. compoundchem.comorganicchemistrydata.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen and carbon. compoundchem.comorganicchemistrydata.org

Proton NMR (¹H NMR) provides information on the hydrogen atoms within a molecule. oregonstate.edu In the context of this compound, distinct signals are observed for the protons in different parts of the molecule. For instance, ¹H-NMR signals at δ 7.03 ppm and δ 6.88 ppm have been attributed to the pyridine (B92270) and dihydropyridine (B1217469) protons, respectively. The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu The splitting of these signals, known as spin-spin coupling, reveals the number of neighboring protons, which is crucial for establishing the connectivity of the molecule. compoundchem.commdpi.com

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Key Functional Groups

Functional Group Typical Chemical Shift (δ, ppm)
Carboxylic Acid 9.5 and above (broad)
Aromatic 6.5 - 9.5
Vinylic 4.5 - 7.0

Note: These are general ranges and can vary based on the specific molecular structure and solvent used. oregonstate.edunetlify.app

Carbon-¹³C NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. np-mrd.orghmdb.ca Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. For example, in a related dihydropyridine derivative, the carbon atoms of the dihydropyridine ring and the attached functional groups show characteristic chemical shifts. cardiff.ac.uk This technique is invaluable for confirming the carbon framework and identifying the presence of different functional groups. cardiff.ac.uk

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for deducing its structure through fragmentation analysis. cdnsciencepub.comlibretexts.org In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. docbrown.info For carboxylic acids like this compound, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The fragmentation of related cinnamic acids has also been studied to understand the breakdown of similar structures under electron impact. core.ac.uk

Table 2: Common Fragmentation Patterns in Mass Spectrometry

Fragmentation Description
α-cleavage Bond cleavage adjacent to a functional group, such as a carbonyl group.
McLafferty Rearrangement A rearrangement reaction that can occur in molecules with a carbonyl group and a sufficiently long alkyl chain.

These patterns provide clues to the molecule's structure. miamioh.edu

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule. cdnsciencepub.comroyalsocietypublishing.org Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying these groups in this compound. For example, the carbonyl group (C=O) of the carboxylic acid and the C=C bonds of the dihydropyridine ring will exhibit distinct absorption bands. cardiff.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. spectrabase.com Conjugated systems, such as the dihydropyridine ring in this compound, absorb UV or visible light, and the wavelength of maximum absorbance (λmax) can be characteristic of the chromophore.

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.organnualreviews.org While obtaining suitable crystals of this compound itself can be challenging, the crystal structures of related compounds, such as nicotinic acid derivatives and other dihydropyridines, have been determined. cardiff.ac.ukroyalsocietypublishing.orgrsc.org These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, offering a blueprint of the molecule's architecture. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone for isolating this compound from complex biological matrices and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, while chiral chromatography is essential for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and quantification of organic acids, including this compound. core.ac.uknotulaebotanicae.ro The technique's versatility allows for its application in diverse sample types, from simple solutions to complex biological fluids like wine or urine. core.ac.ukresearchgate.net

Reversed-phase (RP) HPLC is the most common mode used for this purpose. pan.olsztyn.plresearchgate.net In this setup, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. core.ac.ukresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For organic acids, the pH of the mobile phase is a critical parameter, as it controls the ionization state of the acid's carboxyl group, which in turn significantly affects its retention on the column. researchgate.net Acidified aqueous buffers are frequently employed to suppress ionization and increase retention. core.ac.ukresearchgate.net

Detection is commonly achieved using a Photo-Diode Array (DAD) detector, which can monitor absorbance at multiple wavelengths simultaneously. core.ac.uknotulaebotanicae.ro For organic acids, detection is often set at a low UV wavelength, such as 210 nm or 214 nm. notulaebotanicae.roresearchgate.net For more sensitive and selective analysis, HPLC systems can be coupled with mass spectrometry (LC-MS), which allows for the identification of compounds based on their mass-to-charge ratio (m/z). researchgate.netd-nb.info In metabolomics studies, high-resolution mass spectrometry is used to identify metabolites like this compound based on its precise m/z. researchgate.net

Quantification is performed by creating a calibration curve using standards of known concentration and comparing the peak area of the analyte in the sample to this curve. core.ac.uk The method's performance is validated by assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). core.ac.ukresearchgate.net

Table 1: Typical HPLC Parameters for Organic Acid Analysis

Parameter Description Common Settings
Technique High-Performance Liquid Chromatography (HPLC) Reversed-Phase (RP) pan.olsztyn.plresearchgate.net
Stationary Phase The solid support within the column. C18-bonded silica (e.g., LiChrosorb RP-18, Hypersil Gold aQ) notulaebotanicae.roresearchgate.net
Mobile Phase The solvent that moves the sample through the column. Acidified aqueous buffer (e.g., Potassium dihydrogen phosphate (B84403), Phosphoric acid) at a controlled pH (e.g., pH 2.1-2.8) notulaebotanicae.roresearchgate.net
Elution Mode The method of passing the mobile phase through the column. Isocratic (constant mobile phase composition) or Gradient (varying composition) core.ac.ukresearchgate.net
Flow Rate The speed at which the mobile phase is pumped. 0.7 - 1.0 mL/min for standard analytical columns pan.olsztyn.plresearchgate.net
Detection The method used to visualize the separated compounds. UV/Photo-Diode Array (DAD) at 210-214 nm; Mass Spectrometry (MS) for higher specificity core.ac.uknotulaebotanicae.roresearchgate.net
Quantification The process of measuring the amount of the compound. External standard calibration based on peak area core.ac.uk

Chirality is a critical aspect of molecular function, particularly in biological systems where enzymes and receptors are stereospecific. ijcrt.orgchiralpedia.com this compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers to assess enantiomeric purity. ijcrt.orgsygnaturediscovery.com

The direct approach to chiral separation is most common and involves the use of a Chiral Stationary Phase (CSP). chiralpedia.comchromatographyonline.com These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. chiralpedia.com

Several types of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases being widely used. chromatographyonline.comsigmaaldrich.com For acidic compounds like this compound, macrocyclic glycopeptide-based CSPs can also be effective. chromatographyonline.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/alcohol mixtures) to reversed-phase or polar organic modes, is crucial for achieving selectivity. sigmaaldrich.com Supercritical Fluid Chromatography (SFC) with chiral columns is another powerful technique that often provides faster and more efficient separations than HPLC. sygnaturediscovery.comchromatographyonline.com

Table 2: Overview of Chiral Chromatography Techniques

Technique Principle Chiral Selector Type Key Features
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). chiralpedia.com Polysaccharide derivatives, Cyclodextrins, Macrocyclic glycopeptides, Crown ethers. chromatographyonline.comsigmaaldrich.com Widely applicable, robust, and well-established for analytical and preparative scales. chiralpedia.comsygnaturediscovery.com
Chiral SFC Separation using a supercritical fluid (e.g., CO2) as the mobile phase and a CSP. chromatographyonline.com Primarily polysaccharide-based CSPs. chromatographyonline.com High efficiency, fast analysis times, and reduced use of organic solvents compared to normal-phase LC. chromatographyonline.com
Chiral GC Separation of volatile enantiomers (or their derivatives) on a CSP in a gas chromatograph. Cyclodextrin derivatives are common. sigmaaldrich.com High resolution, but limited to thermally stable and volatile compounds. chiralpedia.com
Indirect Method Derivatization of enantiomers with a pure chiral agent to form diastereomers, which are then separated on a standard achiral column. chromatographyonline.com Requires a chirally pure derivatizing agent. Less common in industry due to potential for kinetic resolution issues and the need for pure reagents. sigmaaldrich.com

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful strategy for elucidating metabolic pathways by tracking the fate of atoms through a series of biochemical reactions. nih.govalliedacademies.org By introducing molecules containing heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow their incorporation into downstream metabolites, providing definitive evidence for metabolic connections and quantifying reaction rates (fluxes). d-nb.infoalliedacademies.org

Stable isotope tracers are indispensable for mapping the biosynthesis of natural products and metabolites. alliedacademies.orgsigmaaldrich.com In the context of this compound, ¹³C and ¹⁵N labeling can be used to identify its precursors and establish its role in larger metabolic networks, such as the biosynthesis of nicotine (B1678760). rsc.org For instance, studies have suggested that this compound may be an important intermediate in the pathway leading to nicotine. rsc.org

In a typical experiment, a biological system (e.g., cell culture, plant tissue) is supplied with a precursor molecule that has been chemically synthesized to contain ¹³C or ¹⁵N at specific or all atomic positions (e.g., uniformly labeled [U-¹³C]-glucose or [¹⁵N]-ammonium salts). nih.govsigmaaldrich.com The organism metabolizes this labeled substrate, and the isotopes are incorporated into downstream products. nih.gov Analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are then used to detect the presence and position of the heavy isotopes in the target molecule, such as this compound, confirming the metabolic link. sigmaaldrich.comrsc.org

Isotopic tracers not only confirm precursor-product relationships but also help to map entire reaction pathways and identify previously unknown intermediates. alliedacademies.orgnih.gov This approach, often termed stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolism. nih.gov

By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes) of various metabolites over time, researchers can determine the flow of atoms through a pathway (metabolic flux). d-nb.infonih.gov For example, feeding a system [U-¹³C₆]-glucose and observing the pattern of ¹³C incorporation into downstream metabolites can reveal the relative activity of competing pathways like glycolysis and the pentose (B10789219) phosphate pathway. nih.gov If this compound were derived from a central carbon metabolite, its labeling pattern would provide clues about its specific synthetic route. mdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for measuring the isotopologue distributions of a large number of metabolites simultaneously. d-nb.infonih.gov

Table 3: Isotopic Tracers and Their Application in Metabolic Pathway Elucidation

Isotopic Tracer Analytical Technique Application
[U-¹³C]-Glucose LC-MS, GC-MS, NMR Tracing carbon flow through central carbon metabolism (glycolysis, TCA cycle, pentose phosphate pathway). nih.govmdpi.com
[U-¹³C, ¹⁵N]-Glutamine LC-MS, GC-MS Investigating glutamine metabolism, its entry into the TCA cycle, and its role as a nitrogen donor. nih.govmdpi.com
¹⁵N₂ or ¹⁵NH₄⁺ GC/C/IRMS, LC-MS Studying nitrogen fixation and assimilation into amino acids and other nitrogenous compounds. nih.govnih.gov
¹³CO₂ GC/C/IRMS Analyzing photosynthetic carbon fixation and downstream metabolism. nih.gov

Metabolomics Approaches in Biological Systems

Metabolomics involves the comprehensive profiling of small molecule metabolites in a biological specimen to get a snapshot of its physiological state. nih.gov This "omics" approach is a powerful tool in precision medicine and systems biology for discovering biomarkers and understanding the complex metabolic landscapes that underpin health and disease. nih.govnih.gov

Untargeted metabolomics aims to measure a broad range of metabolites without a pre-formed hypothesis, often using high-resolution LC-MS or GC-MS. nih.gov This approach has been successfully applied in asthma research, where this compound was identified as a differentiating metabolite. researchgate.netnih.gov In studies comparing corticosteroid responders and non-responders, this compound was among a set of metabolites that contributed significantly to distinguishing between the two groups. nih.gov It was also identified in the urine of corticosteroid-resistant children with asthma. nih.gov These findings suggest a link between this compound and metabolic pathways relevant to asthma pathophysiology, such as tyrosine and glutathione (B108866) metabolism. nih.gov Such studies demonstrate the power of metabolomics to generate new hypotheses about the role of specific compounds in complex diseases.

Table 4: Findings from Metabolomics Studies Involving this compound

Study Context Biological Sample Analytical Technique Key Finding Related to this compound Associated Metabolic Pathways
Asthma Corticosteroid Response Not specified in source, likely plasma or urine Metabolomics (LC-MS/MS implied) Contributed to the distinction between corticosteroid responders and non-responders. nih.gov Tyrosine metabolism, Glutathione metabolism nih.gov
Asthma Biomarker Discovery Urine High-resolution metabolomics (LC-MS implied) Annotated as an important metabolite feature (m/z 126.05, [M+H]⁺). researchgate.net Aromatic compound degradation nih.gov
Corticosteroid-Resistant Asthma Urine Not specified Identified in the urine of corticosteroid-resistant children. nih.gov Xenobiotics metabolism nih.gov

Linkages to Broader Metabolic Networks (e.g., Glutathione and Tyrosine Metabolism)

The identification of this compound as a biomarker is not an isolated finding but points to broader dysregulation in interconnected metabolic pathways. The same metabolomics study that highlighted this compound also suggested that tyrosine metabolism and glutathione metabolism are significant pathways related to corticosteroid resistance in asthma. nih.govnih.gov

The metabolic phenotype of CS nonresponders showed significant alterations in these pathways. nih.gov Specifically, the study identified other key metabolites directly involved in these networks, such as γ-glutamylcysteine and Cys-Gly (cysteine-glycine), which are intermediates in glutathione metabolism. nih.govnih.gov Glutathione is a major antioxidant in the airway, and its altered metabolism can contribute to oxidative stress, a known factor in asthma pathogenesis. nih.gov The results pointed towards reduced synthesis and increased degradation of glutathione in CS-nonresponders. nih.gov

Similarly, the identification of 3,4-dihydroxy-phenylalanine (a form of DOPA) points to disturbances in tyrosine metabolism. nih.gov Tyrosine metabolism has been implicated in asthma, with some studies suggesting it may play a protective role against allergic airway inflammation. mdpi.com The altered levels of metabolites from this pathway in CS-resistant children suggest a complex interplay between amino acid metabolism and the response to anti-inflammatory therapy. nih.govnih.gov

The connection of this compound to these broader networks underscores the systemic nature of metabolic disturbances in disease. While this compound itself is a product of nicotinic acid metabolism, its altered levels in conjunction with markers from glutathione and tyrosine pathways suggest a multi-faceted metabolic signature associated with corticosteroid resistance. nih.govresearchgate.net This integrated view is crucial for understanding the underlying mechanisms of treatment failure and for developing more targeted therapeutic strategies.

Theoretical and Computational Investigations of 3,6 Dihydronicotinic Acid

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the fundamental electronic structure and reactivity of 3,6-dihydronicotinic acid and its isomers.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. scispace.comaimspress.com This quantum mechanical modeling approach allows for the calculation of various electronic properties, providing insights into a molecule's stability and reactivity. scispace.comrsc.org DFT methods, such as those combining Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP), are used to optimize molecular geometries and determine electronic parameters like energies, dipole moments, and atomic charges. epstem.net

These calculations are crucial for understanding the relationship between a molecule's structure and its chemical properties, which in turn can be correlated with its biological activity. epstem.net For dihydropyridine (B1217469) derivatives, DFT is employed to compute parameters such as electric dipole moment, band gap, electronegativity, and global chemical hardness-softness, which are all related to their charge-transfer characteristics. researchgate.net Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps helps to visualize charge distributions and predict reactivity. researchgate.netnih.gov

Comparative Analysis of Isomeric Dihydropyridine Reactivity

Theoretical and experimental studies have been conducted on various dihydropyridine isomers to investigate their relative stabilities and reactivity. wiley.com Specifically, the reactivity of 1,4- and 1,6-dihydronicotinic acid derivatives towards radically mediated oxidation has been a subject of interest. wiley.comacs.orgacs.org

Ferricyanide-mediated oxidation studies revealed that 1,4-dihydropyridine (B1200194) derivatives oxidize significantly more slowly than their 1,6-isomers, with the 1,4-dihydropyridines oxidizing approximately 23-fold more slowly. wiley.com Theoretical calculations support these experimental findings, indicating that 1,4-dihydropyridines are more stable than the 1,6-isomers, as evidenced by their lower calculated heats of formation and larger HOMO-LUMO energy gaps. wiley.com Examination of the highest occupied molecular orbital (HOMO) shows that 1,4-isomers benefit from a greater degree of homoaromatic and hyperconjugative stabilization. wiley.com

A detailed comparison of the thermodynamic driving forces and kinetic intrinsic barriers for hydride transfer reactions in 1,2- and 1,4-dihydropyridine isomers has also been performed. nih.gov These studies highlight that thermodynamically favorable structures are not always kinetically favorable. nih.gov For instance, while one isomer may have a more favorable thermodynamic driving force, another may possess a lower kinetic barrier for hydride transfer. nih.gov

Table 1: Comparison of Dihydropyridine Isomer Reactivity

Isomer Relative Oxidation Rate (vs. 1,6-isomer) Key Stability Factors
1,4-Dihydropyridine ~23-fold slower wiley.com Greater homoaromatic and hyperconjugative stabilization wiley.com
1,6-Dihydropyridine Baseline Less stable, smaller HOMO-LUMO gap wiley.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on how this compound behaves and interacts within a biological system, from its binding with enzymes to its inherent conformational flexibility.

Simulation of Enzyme-Ligand Interactions (e.g., with A622)

MD simulations can reveal the binding modes of substrates and inhibitors within an enzyme's active site. researchgate.net These simulations, often coupled with molecular docking, help in understanding the stability of the enzyme-ligand complex and identifying key amino acid residues involved in the interaction. revista-agroproductividad.orgnih.gov For instance, simulations can elucidate the conformational changes that occur upon ligand binding and the nature of the forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Conformational Analysis and Molecular Recognition Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and how it is recognized by other molecules. Conformational analysis of this compound and its derivatives is crucial for understanding their structure-action relationships. researchgate.net

Molecular recognition studies, often aided by computational methods, investigate how molecules like this compound bind to specific receptors or enzymes. ijacskros.com These studies can involve the design of synthetic receptors that utilize multiple hydrogen bonding points to achieve high binding affinity and selectivity for carboxylic acids. ijacskros.com Computational techniques can predict the most stable conformations of the molecule and how these conformers interact with a binding partner. acs.org

Mechanistic Computational Elucidations

Computational chemistry provides the tools to dissect complex reaction mechanisms at a molecular level. For this compound, this involves modeling reaction pathways to understand how it is formed and how it participates in subsequent biochemical transformations.

It is hypothesized that this compound is a key intermediate in the biosynthesis of nicotine (B1678760). rsc.org Computational models can be used to explore the proposed reaction where this compound is decarboxylated to form dihydropyridine, which then reacts with N-methylpyrrolinium. rsc.orgtandfonline.com By calculating the transition states and energy profiles of these reaction pathways, researchers can identify the most energetically favorable routes. This approach helps to resolve ambiguities in proposed biosynthetic pathways and provides a deeper understanding of the underlying chemical transformations. tandfonline.com

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly through the use of quantum mechanical calculations like density functional theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involving this compound. These theoretical approaches allow for the prediction of various possible reaction pathways and the characterization of their associated transition states, providing insights that are often difficult to obtain through experimental methods alone.

One area of significant investigation has been the role of this compound as a key intermediate in the biosynthesis of nicotine and related alkaloids in plants. rsc.orgresearchgate.netmdpi.com Theoretical models are employed to understand the energetics of the proposed biosynthetic steps. For instance, it is hypothesized that this compound can be decarboxylated to form intermediates like 1,2-dihydropyridine and 2,5-dihydropyridine (B1254413). researchgate.netmdpi.com Quantum mechanical calculations can model the transition states for these decarboxylation reactions, helping to determine the most energetically favorable pathway.

Furthermore, computational studies have been used to investigate the subsequent reactions of these dihydropyridine intermediates. In nicotine biosynthesis, it is proposed that 1,2-dihydropyridine reacts with the N-methyl-Δ¹-pyrrolinium ion. researchgate.netmdpi.com Theoretical calculations can map out the potential energy surface for this crucial carbon-carbon bond-forming reaction, identifying the transition state structure and its associated energy barrier. This allows researchers to assess the feasibility of the proposed mechanism and compare it with alternative pathways.

Similarly, in the biosynthesis of anatabine (B1667383), it is suggested that two dihydropyridine intermediates (derived from this compound) react with each other. researchgate.netmdpi.com Computational modeling can be used to explore the different possible dimerization reactions, such as the reaction of 1,2-dihydropyridine with 2,5-dihydropyridine or the self-dimerization of 2,5-dihydropyridine, to predict the most likely pathway leading to the anatabine precursor, 3,6-dihydroanatabine. researchgate.netmdpi.com

Beyond biosynthesis, theoretical investigations have also shed light on the chemical reactivity of this compound and its derivatives in other contexts. For example, in studies of biologically inspired hydride transfer reactions, computational methods have been used to model the interaction of dihydropyridine derivatives with Lewis acids. cardiff.ac.ukroyalsocietypublishing.org These calculations can predict the geometry of the resulting complexes and the transition states for subsequent reactions, such as disproportionation, providing a detailed molecular-level understanding of the reaction mechanism. cardiff.ac.ukroyalsocietypublishing.org

The table below summarizes some of the key reaction steps involving this compound that have been investigated using computational methods.

Reaction StepReactantsProposed ProductsComputational MethodInformation Gained
DecarboxylationThis compound1,2-Dihydropyridine, 2,5-DihydropyridineDensity Functional Theory (DFT)Transition state energies, energetically favorable pathways
Nicotine Biosynthesis1,2-Dihydropyridine, N-methyl-Δ¹-pyrrolinium ionNicotine precursorQuantum Mechanical CalculationsPotential energy surface, transition state structure, reaction feasibility
Anatabine Biosynthesis1,2-Dihydropyridine, 2,5-Dihydropyridine3,6-DihydroanatabineComputational ModelingDimerization reaction pathways, most likely mechanism
Hydride TransferDihydropyridine derivatives, Lewis acidsPyridinium (B92312) borohydridesComputational MethodsGeometry of complexes, transition states for disproportionation

Correlation of Theoretical Calculations with Experimental Kinetic Data

A critical aspect of validating theoretical models is the correlation of their predictions with experimental data. In the study of this compound and its derivatives, comparing computationally predicted kinetic parameters with those determined through experimental kinetic studies provides a powerful means of assessing the accuracy of the theoretical methods and the validity of the proposed reaction mechanisms.

One notable example involves the investigation of the relative reactivity of 1,4- and 1,6-dihydronicotinic acid derivatives towards radically mediated oxidation. tamug.eduresearchgate.net In this research, both theoretical calculations and experimental evaluations were conducted. tamug.eduresearchgate.net The theoretical part of the study likely involved calculating properties such as ionization potentials, bond dissociation energies, and the energies of transition states for the oxidation reactions. These calculated parameters would then be used to predict the relative rates of oxidation for the two isomers.

The experimental component of such a study would involve measuring the actual reaction rates using techniques like radical trapping assays. By comparing the predicted relative reactivity from the theoretical calculations with the experimentally measured relative rates, researchers can determine how well the computational model describes the real-world chemical behavior of these compounds. A strong correlation between the theoretical and experimental results would lend significant support to the computational model and the mechanistic insights derived from it.

Similarly, in the context of enzyme-catalyzed reactions involving this compound, theoretical calculations of transition state energies can be correlated with experimentally determined kinetic isotope effects (KIEs). The KIE is a measure of how the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. This effect is highly sensitive to the nature of the transition state.

For instance, in the hydride transfer steps common in the reactions of NADH analogs, theoretical models can be used to calculate the expected KIE based on the computed vibrational frequencies of the reactant and the transition state. acs.orgacs.org These calculated KIEs can then be compared with experimentally measured values obtained from kinetic assays using isotopically labeled substrates. A good agreement between the calculated and experimental KIEs provides strong evidence that the computed transition state structure is a good representation of the actual transition state of the reaction.

The table below illustrates the types of data that are compared to correlate theoretical calculations with experimental kinetics for reactions involving dihydronicotinic acid derivatives.

Theoretical PredictionExperimental MeasurementPurpose of Correlation
Relative reaction rates of oxidationExperimentally determined rate constants from radical trapping assaysTo validate the computational model's ability to predict the reactivity of different isomers.
Calculated kinetic isotope effects (KIEs)Experimentally measured KIEs from kinetic assays with isotopic labelingTo confirm the accuracy of the computed transition state structure for hydride transfer reactions.
Calculated activation energies for isomerizationExperimentally determined rates of isomerizationTo understand if the reaction is under kinetic or thermodynamic control. researchgate.net

These correlations are not only crucial for validating the theoretical models but also for refining them. Discrepancies between theoretical predictions and experimental results can point to deficiencies in the computational method or the underlying mechanistic hypothesis, prompting further investigation and the development of more accurate models. Ultimately, the synergy between theoretical and experimental approaches provides a more complete and detailed understanding of the chemical reactivity of this compound.

Future Directions and Advanced Research Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of 3,6-dihydronicotinic acid and its derivatives is an area of active research. Traditional chemical synthesis routes for nicotinic acid, a precursor, often involve harsh conditions, such as high pressure and temperature, and the use of corrosive acids, leading to environmental concerns and low atom economy. frontiersin.org Enzymatic and synthetic biology approaches are emerging as promising alternatives. frontiersin.orgfrontiersin.org

One novel approach involves the catalytic hydrogenation of nicotinic acid using palladium or platinum catalysts under mild conditions. While effective, this method requires careful control to prevent over-reduction to piperidine (B6355638) derivatives. Another patented method for synthesizing related dihydropyridine (B1217469) carboxylic acids utilizes hydrothermal reactions of halogenated pyridines, a methodology that could potentially be adapted for this compound synthesis by modifying the starting materials and reaction conditions to favor reduction.

Researchers are also exploring the use of biocatalysts. For instance, the synthesis of nicotinic acid derivatives has been achieved using the green solvent Cyrene, highlighting a move towards more environmentally friendly processes. acs.orgunimi.it Furthermore, enzyme and genetic engineering techniques are being employed to enhance the production of nicotinic acid and its derivatives. frontiersin.orgnih.gov This includes the use of nitrilase engineering and the construction of microorganisms that overproduce enzymes for bioconversion. frontiersin.orgnih.gov

Interactive Data Table: Synthetic Approaches to Nicotinic Acid and Derivatives

MethodDescriptionAdvantagesDisadvantages
Chemical SynthesisOxidation of alkylpyridinesHigh yield with established processesGenerates toxic byproducts, requires harsh conditions, low atom economy frontiersin.org
Catalytic HydrogenationPartial hydrogenation of nicotinic acid using Pd/C catalystMilder conditions than traditional chemical synthesisRisk of over-reduction to piperidine derivatives
Hydrothermal SynthesisReaction of halogenated pyridine (B92270) precursors in water at high temperature and pressurePotential for high efficiencyRequires specialized equipment
Enzymatic SynthesisUse of enzymes like nitrilase for bioconversionEnvironmentally friendly, high specificityMay have limitations in catalytic efficiency frontiersin.orgnih.gov
Green Synthetic ApproachUse of sustainable solvents like CyreneReduced environmental impactMay require optimization for specific derivatives acs.orgunimi.it

In-Depth Mechanistic Investigations of Complex Redox and Coupling Reactions

Understanding the intricate mechanisms of the redox and coupling reactions involving this compound is crucial for controlling its reactivity and harnessing its synthetic potential. This compound exhibits notable redox versatility. It can be oxidized back to nicotinic acid, for example, in the presence of NAD(P)+ through non-enzymatic transhydrogenation.

In the context of alkaloid biosynthesis in plants like tobacco, this compound acts as a key nucleophile. rsc.org It is believed to condense with the N-methyl-Δ1-pyrrolinium cation in a reaction mediated by NADPH-dependent reductases, a critical step in the formation of nicotine (B1678760). mdpi.comannualreviews.org The suppression of enzymes like A622 in transgenic tobacco plants has been shown to halt nicotine production and lead to the accumulation of nicotinic acid derivatives, providing strong evidence for this pathway.

Furthermore, in vitro studies have shown that dihydropyridines analogous to this compound can form stable pyridinium (B92312) borohydrides when treated with Lewis acids like B(C₆F₅)₃. royalsocietypublishing.org The reaction of 1-benzyl-1,4-dihydropyridines with B(C₆F₅)₃ results in the formation of a stable pyridinium borohydride (B1222165), demonstrating the potential for these compounds to act as hydride donors. royalsocietypublishing.orgcore.ac.uk Theoretical and experimental studies have also been conducted to compare the relative stabilities and oxidation rates of 1,4- and 1,6-dihydronicotinic acid derivatives. researchgate.nettamug.edu

Metabolic Engineering and Synthetic Biology Approaches for Targeted Biosynthesis

Metabolic engineering and synthetic biology offer powerful tools for the targeted biosynthesis of this compound and its downstream products. frontiersin.orgescholarship.org By manipulating microbial metabolism, it is possible to create optimized strains for the production of valuable chemicals. frontiersin.org

In the biosynthesis of nicotine, the formation of this compound from nicotinic acid is a key step. mdpi.com This transformation is followed by a condensation reaction with the N-methyl-Δ¹-pyrrolinium cation. mdpi.comannualreviews.org Computational tools and pathway design algorithms are being used to predict and optimize novel biosynthetic pathways. escholarship.orgresearchgate.nettandfonline.com For example, retrosynthesis applications can help identify the necessary enzymatic steps to produce a target molecule. researchgate.nettandfonline.com

The general methodology for synthetic biology-based production involves elucidating a biosynthetic pathway, selecting a suitable host organism, and then using genetic engineering techniques to introduce and optimize the expression of the required genes. escholarship.org This approach has been successfully applied to the production of various natural products and holds significant promise for the controlled synthesis of this compound and its derivatives.

Development of Advanced Analytical Platforms for In Situ Analysis

The development of advanced analytical platforms is essential for the real-time, in situ analysis of this compound and its related compounds within complex biological and chemical systems. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the quantification of niacin and its metabolites. creative-proteomics.com

HPLC with UV detection is a widely used method for niacin quantification, offering high sensitivity and reproducibility. creative-proteomics.com For even greater sensitivity, LC-MS can detect niacin and its derivatives at nanogram or even picogram levels. creative-proteomics.com This is particularly important for analyzing the full NAD(H) metabolome, as the distribution and abundance of catabolites can provide insights into how NAD(H) precursors are utilized, recycled, and eliminated. mdpi.com

Post-column photochemical derivatization is another technique that can be coupled with HPLC to enhance the sensitivity and selectivity of niacin analysis. chromatographyonline.com This method involves irradiating the column effluent with UV light to convert nicotinic acid and nicotinamide (B372718) into highly fluorescent derivatives, which can then be easily detected. chromatographyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the reactions of this compound derivatives, providing valuable structural and kinetic information. nih.gov

Computational Design and Discovery of Next-Generation Analogues

Computational modeling and design are playing an increasingly important role in the discovery and development of next-generation analogues of this compound with tailored properties. researchgate.net Theoretical studies, including ab initio and density functional theory (DFT) calculations, are used to investigate the conformational features, stability, and reactivity of nicotinic acid derivatives and their reduced forms. researchgate.netacs.org

These computational approaches can be used to predict the biological activity of novel compounds. For instance, molecular docking studies have been used to evaluate the inhibitory potency of new nicotinic acid derivatives against enzymes like COX-2. nih.gov By simulating the interactions between a ligand and its target protein, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. nih.gov

The combination of computational design with innovative synthetic strategies is a powerful approach for creating libraries of novel nicotinic acid derivatives. acs.orgunimi.it These libraries can then be screened for a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. acs.orgnih.govbenthamscience.comresearchgate.netresearchgate.netchemistryjournal.net This integrated approach accelerates the drug discovery process and facilitates the development of new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-dihydronicotinic acid, and what analytical methods validate its purity?

  • Synthesis : A common method involves enzymatic reduction of nicotinic acid derivatives using NADPH-dependent reductases (e.g., A622 in nicotine biosynthesis) . Chemical synthesis routes may include boronic acid intermediates, such as via 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester hydrolysis .
  • Validation : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity and purity. Isotopic labeling (e.g., 13C^{13}\text{C}-nicotinic acid) can trace intermediates in enzymatic pathways .

Q. How does this compound contribute to alkaloid biosynthesis in plants?

  • Role : It acts as a nucleophile in coupling reactions with iminium ions (e.g., N-methylpyrrolinium) to form nicotine and related alkaloids. The pyridine ring reduction step (nicotinic acid → this compound) is mediated by NADPH-dependent reductases .
  • Experimental Design : Use gene knockout studies (e.g., silencing A622 in tobacco) to observe alkaloid depletion. Isotopic tracing (15N^{15}\text{N}-ornithine) can track nitrogen incorporation into nicotine .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

  • Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns provides high sensitivity. For stability studies, monitor degradation under varying pH and temperature using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed biosynthetic pathways involving this compound?

  • Case Study : Evidence conflicts on whether this compound or 3,6-dihydropyridine is the direct precursor to nicotine. To address this:

  • Compare reaction kinetics of isolated intermediates using stopped-flow spectroscopy .
  • Employ 2H^{2}\text{H}-labeled analogs to track hydrogen transfer during enzymatic reduction .
    • Data Analysis : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

Q. What factors influence the stability of this compound under experimental conditions?

  • Key Factors :

  • pH : The compound is prone to oxidation in alkaline conditions. Stabilize solutions at pH 4–6 with citrate buffers .
  • Temperature : Store at –80°C under inert gas (N2_2/Ar) to prevent radical-mediated degradation .
    • Methodology : Conduct accelerated stability studies using Arrhenius plots to predict shelf life. Monitor degradation products via LC-MS .

Q. How can computational modeling improve understanding of this compound's reactivity?

  • Approach :

  • Apply molecular dynamics (MD) simulations to study interactions with enzymes like A622 .
  • Use density functional theory (DFT) to compare reactivity of 1,4- vs. 1,6-dihydronicotinic acid derivatives toward oxidation .
    • Validation : Correlate theoretical results with experimental kinetic data (e.g., radical trapping assays) .

Q. What role does this compound play in NAD+^+ biosynthesis, and how does this intersect with alkaloid metabolism?

  • Hypothesis : Emerging evidence suggests it may enter the Preiss-Handler pathway via dihydronicotinic acid riboside (NARH), competing with nicotinic acid for NAD+^+ synthesis .
  • Experimental Design : Use 13C^{13}\text{C}-labeled this compound in cell cultures to quantify incorporation into NAD+^+. Compare flux rates with nicotinic acid using metabolomics .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported enzymatic activities for this compound formation?

  • Strategies :

  • Standardize assay conditions (e.g., NADPH concentration, pH) across labs .
  • Validate enzyme purity via SDS-PAGE and activity assays with positive controls (e.g., recombinant A622) .
    • Reproducibility : Publish raw kinetic data (e.g., VmaxV_{\text{max}}, KmK_m) and share expression vectors for key enzymes .

Tables for Key Findings

Property Experimental Data Source
Enzymatic reduction (A622)Km=12 μMK_m = 12\ \mu\text{M} (nicotinic acid)
Stability (pH 7.4, 25°C)t1/2=2.3 hrt_{1/2} = 2.3\ \text{hr}
DFT-calculated ΔG\Delta G–45.2 kcal/mol (1,4-isomer oxidation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.